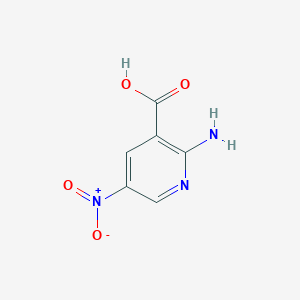

2-Amino-5-nitronicotinic acid

Overview

Description

2-Amino-5-nitronicotinic acid (2-ANNA) is an organic compound belonging to the family of nitroaromatic compounds. It is a colorless solid that is soluble in organic solvents and has a melting point of about 200°C. 2-ANNA is an important intermediate for the synthesis of a variety of pharmaceuticals, dyes, and other organic compounds. It is also used as a precursor in the synthesis of a variety of biologically active molecules, such as nitroaromatic compounds, nitroalkanes, and nitroalkenes.

Scientific Research Applications

Synthesis and Chemical Applications

Janovsky Reaction and Derivative Synthesis : 2-Amino-5-nitronicotinic acid is involved in the Janovsky reaction of nitropyridines, leading to the synthesis of various derivatives like ethyl 5-nitronicotinate and 5-nitronicotinamide, which have potential applications in chemical research and pharmaceuticals (Nakadate et al., 1965).

Development of Bioactive Compounds : This compound plays a role in the synthesis of bioactive compounds like 4-hydroxy 4-substituted glutamic acids, which are important in the production of natural products with biomedical significance (Tamura et al., 2005).

Synthesis of 5-Nitronicotinamides : The compound is crucial in creating 5-nitronicotinamides, which have applications in developing new pharmaceuticals and chemicals (Sagitullina et al., 2010).

Organic Synthesis and Intermediate Applications

Intermediates in Organic Synthesis : this compound is a versatile organic intermediate. Research on its synthesis method and process conditions are significant for the development of fine intermediates in industries such as dyes and pharmaceuticals (Zhang, 2012).

Asymmetric Synthesis of Amino Acids : The compound is used in novel methodologies for the asymmetric synthesis of α-amino acids, which are crucial in various biological and pharmaceutical applications (Ueda et al., 2003).

Biomedical Research and Drug Development

Peptide Inhibitors Synthesis : This acid derivative is utilized in the synthesis of peptide inhibitors, such as those inhibiting nitric oxide synthases, which are important in developing treatments for various diseases (Ulhaq et al., 1998).

Antimicrobial Properties : It has a role in the synthesis of compounds with antimicrobial properties, contributing to the development of new drugs and treatments for infections (Sharma et al., 2022).

Advanced Biomedical Applications

Photodynamic Therapy : The compound is involved in the development of formulations used in photodynamic therapy, particularly for skin malignancies (Bragagni et al., 2015).

Hydration Status Probing in Proteins : this compound derivatives are used as probes to study the hydration status of proteins, aiding in understanding protein structures and interactions (Waegele et al., 2009).

Coordination Properties for Metallodrugs : The acid and its analogs are investigated for their coordination properties with metals like copper and nickel, providing insights into the development of new metallodrugs (Zawisza et al., 2014).

Safety and Hazards

2-Amino-5-nitronicotinic acid is classified as having acute toxicity (Category 4, Oral), and it may cause skin irritation, serious eye irritation, and respiratory irritation . It is harmful if swallowed . Safety measures include avoiding breathing its dust, mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .

Mechanism of Action

- The degradation of apolipoprotein B and limited activation of lipogenic genes contribute to its lipid-lowering effects .

Target of Action

Mode of Action

Biochemical Pathways

Result of Action

Biochemical Analysis

Biochemical Properties

2-Amino-5-nitronicotinic acid plays a significant role in biochemical reactions due to its unique structure. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall biochemical processes within cells. The interactions between this compound and these biomolecules are primarily based on its ability to form hydrogen bonds and electrostatic interactions .

Cellular Effects

The effects of this compound on different types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to alter the expression of specific genes involved in metabolic pathways, leading to changes in cellular metabolism . Additionally, it can affect cell signaling pathways by interacting with key signaling molecules, thereby influencing various cellular processes.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it can inhibit enzymes involved in the synthesis of certain metabolites, thereby affecting the overall metabolic flux within cells . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound has been associated with changes in cellular function, including alterations in metabolic pathways and gene expression.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in the synthesis and degradation of various metabolites. For example, it can inhibit enzymes involved in the synthesis of certain amino acids, leading to changes in metabolic flux and metabolite levels . Additionally, this compound can affect the overall metabolic balance within cells by modulating the activity of key metabolic enzymes.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound is transported across cell membranes through specific transporters and binding proteins. Once inside the cells, this compound can accumulate in specific cellular compartments, influencing its localization and activity . The distribution of this compound within tissues also affects its overall efficacy and potential therapeutic applications.

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications. For instance, this compound may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism . The specific localization of this compound within cells is crucial for its role in modulating cellular processes and biochemical pathways.

properties

IUPAC Name |

2-amino-5-nitropyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5N3O4/c7-5-4(6(10)11)1-3(2-8-5)9(12)13/h1-2H,(H2,7,8)(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVKURXPJUDVKKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1C(=O)O)N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00370311 | |

| Record name | 2-amino-5-nitronicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00370311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

6760-14-1 | |

| Record name | 2-amino-5-nitronicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00370311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-5-nitropyridine-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

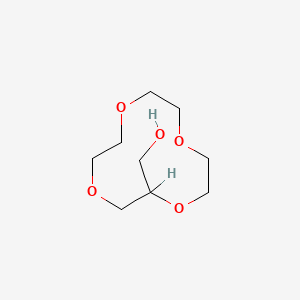

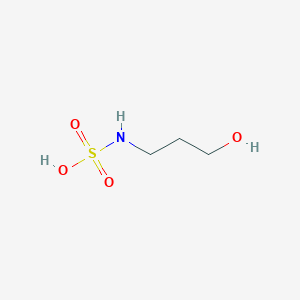

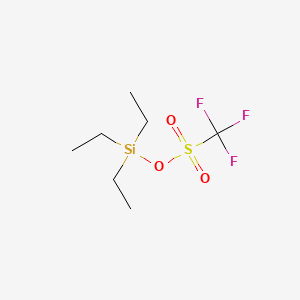

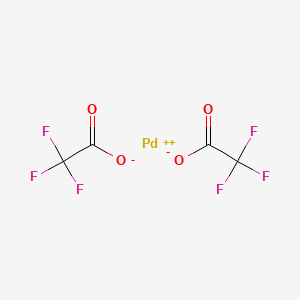

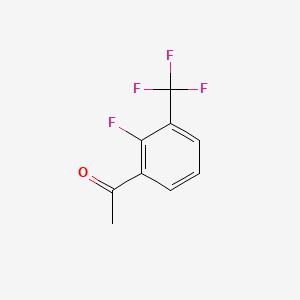

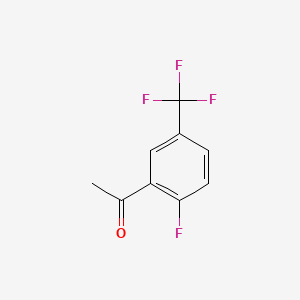

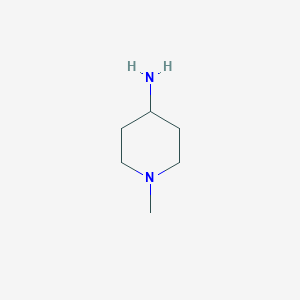

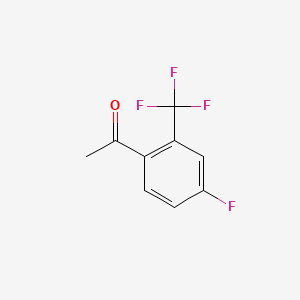

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(2'-Fluoro-[1,1'-biphenyl]-4-yl)propan-1-one](/img/structure/B1301890.png)

![3-{(E)-[4-(trifluoromethyl)phenyl]methylidene}-2,3-dihydro-4H-chromen-4-one](/img/structure/B1301903.png)